Boc-L-3,3-Diphenylalanine

Peptidomimetic Conformational Analysis Molecular Mechanics

Standard L-phenylalanine replacement fails to impose conformational restriction, compromising peptide stability and target affinity in SAR campaigns. Boc-L-3,3-Diphenylalanine (CAS 138662-63-2) introduces gem-diphenyl steric bulk at the β-carbon, pre-organizing backbone geometry for enhanced receptor binding and protease resistance. • Constrains peptide backbone via β,β-diphenyl substitution; reduces entropic penalty upon target binding for enzyme inhibitor and receptor antagonist design. • Acid-labile Boc protection enables seamless integration into Boc-SPPS workflows without protecting-group exchange. • Bulk steric probe for SAR studies; enables mechanistic insights inaccessible with standard alanine or phenylalanine scanning.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 138662-63-2
Cat. No. B137433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-3,3-Diphenylalanine
CAS138662-63-2
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
InChIKeyTYJDOLCFYZSNQC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-3,3-Diphenylalanine Procurement & Technical Specifications


Boc-L-3,3-Diphenylalanine (CAS 138662-63-2), also referred to as Boc-β,β-diphenyl-Ala-OH or N-(tert-Butoxycarbonyl)-β-phenyl-L-phenylalanine, is a protected, non-proteinogenic amino acid derivative within the phenylalanine analog class . Its core structure features a gem-diphenyl substitution at the β-carbon of the alanine backbone, which introduces substantial steric bulk and lipophilicity, while the tert-butyloxycarbonyl (Boc) group offers acid-labile N-terminal protection tailored for Boc-solid-phase peptide synthesis (SPPS) workflows .

Workflow Boc solid-phase peptide synthesis
Selection Conformational constraint via gem-diphenyl
Context Non-proteinogenic building block for peptidomimetics

Boc-L-3,3-Diphenylalanine Substitution Limitations


The gem-diphenyl substitution on the β-carbon of Boc-L-3,3-Diphenylalanine introduces a profound steric and conformational constraint that is entirely absent in the natural L-phenylalanine analog [1]. This structural feature fundamentally alters backbone flexibility and side-chain orientation, which cannot be replicated by simply increasing reagent concentration or adjusting coupling protocols . Direct substitution with Boc-Phe would result in the loss of the designed conformational restriction, likely leading to a peptide with different folding, receptor binding, and metabolic stability profiles [2].

Boc-Phe replacement removes conformational constraint
Natural L-phenylalanine lacks the gem-diphenyl steric bulk; may alter backbone flexibility and peptide folding outcomes.
Fmoc protection may hinder coupling efficiency
Fmoc-diphenylalanine can exhibit incomplete deprotection at sterically hindered N-termini; Boc group offers more reliable acidolytic removal in difficult sequences.

Boc-L-3,3-Diphenylalanine: Comparative Evidence


Conformational Restriction vs. L-Phenylalanine

Computational molecular mechanics studies on dipeptide models show that the β,β-diphenyl substitution in diphenylalanine introduces a conformational preference distinct from natural L-alanine [1]. The side-chain torsion of the diphenylalanine residue restricts the available φ/ψ space, favoring conformations in the β- and α-helical regions, which is a key feature for designing constrained peptidomimetics [2].

Conformational constraint vs L-Phe
Class-level
φ/ψ space restricted to β- and α-helical regions vs. broader conformational space for L-alanine dipeptide
Supports design of constrained peptidomimetics
Molecular mechanics inference; confirm experimentally
Peptidomimetic Conformational Analysis Molecular Mechanics

Boc vs. Fmoc for Sterically Hindered Residues

For peptides incorporating bulky, sterically hindered residues like 3,3-diphenylalanine, the choice of N-terminal protecting group is critical for synthesis efficiency . Fmoc-SPPS, while common, uses mild base-labile deprotection that can be inefficient for highly hindered amines [1]. In contrast, the Boc protecting group is removed under acidic conditions (e.g., TFA), a more aggressive and often more reliable method for ensuring complete deprotection of sterically crowded N-termini [2]. While Fmoc-diphenylalanine is available, the Boc derivative is the preferred substrate for researchers using Boc-SPPS or encountering difficult deprotection/failing couplings with Fmoc-protected analogs .

Boc vs Fmoc for hindered residues
Class-level
Boc (acid-labile) often preferred over Fmoc (base-labile) for sterically crowded N-termini in SPPS
Boc deprotection may improve coupling outcomes
General SPPS principle; verify for specific sequence
Solid-Phase Peptide Synthesis Protecting Group Strategy Difficult Couplings

Purity Specifications & Physical Properties

Commercially available Boc-L-3,3-diphenylalanine is typically supplied with a purity specification of ≥98% (by TLC or HPLC), a critical quality metric for reliable peptide synthesis . The compound's melting point is consistently reported at 160 °C (with decomposition) . The D-enantiomer (Boc-D-3,3-diphenylalanine, CAS 143060-31-5) is also available, typically with a purity spec of 97-98% and a slightly lower melting point of 157 °C .

Purity & melting point
Specification review
mp 160 °C (dec); purity ≥98% (TLC/HPLC). D-enantiomer mp 157 °C, purity 97–98%
Identity confirmation and quality benchmark
Verify lot-specific certificate of analysis
Quality Control Procurement Peptide Synthesis

Steric Bulk & Lipophilicity for Stability

The incorporation of non-natural, sterically demanding amino acids like 3,3-diphenylalanine into peptides is a well-established strategy to improve metabolic stability by hindering protease access to the peptide backbone [1]. The dual phenyl rings create a highly lipophilic and bulky side chain that can significantly extend a peptide's half-life compared to its natural counterpart [2]. This class-level benefit is a key driver for the use of such unnatural amino acids in therapeutic peptide development [3].

Steric bulk & lipophilicity
Class-level
Expected to hinder protease access and extend peptide half-life vs. natural L-Phe
May support protease resistance screening
Data to verify; based on peptidomimetic design principles
Peptidomimetic Protease Resistance Drug Design

Research Applications of Boc-L-3,3-Diphenylalanine


Constrained Peptidomimetic Design

As demonstrated by molecular mechanics studies [1], the diphenylalanine residue forces a restricted conformational preference. This makes Boc-L-3,3-diphenylalanine a critical building block for synthesizing peptides where a pre-organized, bioactive conformation is required, such as in the development of enzyme inhibitors or receptor antagonists where reducing entropic penalty upon binding is desirable.

Steric Effects on Peptide Structure & Function

The compound's significant steric bulk makes it an ideal tool for probing structure-activity relationships (SAR) . Researchers can systematically replace a natural amino acid with Boc-L-3,3-diphenylalanine to study the impact of increased steric hindrance on peptide folding, receptor binding, and enzymatic activity, providing mechanistic insights not accessible with standard alanine or phenylalanine scans [2].

Proteolytically Stable Peptide Analogs

For research into therapeutic peptides or biological probes requiring extended half-lives, the incorporation of this unnatural amino acid is a strategic approach to enhance resistance to proteases [3]. This application is particularly relevant in early-stage drug discovery, where improving the pharmacokinetic properties of a lead peptide is a primary goal.

Boc-SPPS Compatibility

The compound's Boc-protecting group is specifically designed for use in Boc-SPPS workflows . Researchers utilizing Boc-chemistry can directly incorporate this building block into their synthetic schemes without the need for protecting group exchange, ensuring seamless integration into established protocols for assembling complex, sterically hindered peptide sequences [4].

Application
Selection Property
Validation Focus
Peptidomimetic conformational studies
Conformational restriction profile
φ/ψ space analysis vs. L-Phe
Steric hindrance SAR probes
Steric bulk comparison
Receptor binding / folding endpoints
Protease stability research
Protease resistance context
In vitro half-life comparison
Boc-SPPS synthesis workflow
Acid-labile Boc compatibility
Deprotection efficiency in sterically hindered sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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